molecular formula C12H28N6O2 B8027708 N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide

N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide

Cat. No.: B8027708
M. Wt: 288.39 g/mol
InChI Key: LORAGKZRZGMLQJ-UHFFFAOYSA-N
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Description

N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide is a chemical compound with the molecular formula C12H28N6O2 It is characterized by the presence of four aminoethyl groups attached to a succinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide typically involves the reaction of succinic anhydride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with additional ethylenediamine to yield the final product. The reaction conditions often include:

    Solvent: Commonly used solvents include methanol or ethanol.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: No specific catalysts are usually required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be employed.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield N-oxides or other oxidized derivatives.

    Reduction: Can produce reduced amine derivatives.

    Substitution: Results in substituted amine products.

Scientific Research Applications

N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its multiple amino groups allow it to interact with proteins and nucleic acids, potentially affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N4,N4-tetrakis(2-hydroxyethyl)succinamide: Similar structure but with hydroxyethyl groups instead of aminoethyl groups.

    N1,N1,N4,N4-tetrakis(2-methylaminoethyl)succinamide: Contains methylaminoethyl groups instead of aminoethyl groups.

Uniqueness

N1,N1,N4,N4-tetrakis(2-aminoethyl)succinamide is unique due to its specific arrangement of aminoethyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N,N',N'-tetrakis(2-aminoethyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N6O2/c13-3-7-17(8-4-14)11(19)1-2-12(20)18(9-5-15)10-6-16/h1-10,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORAGKZRZGMLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N(CCN)CCN)C(=O)N(CCN)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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